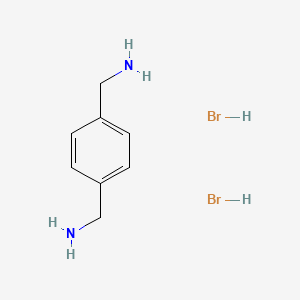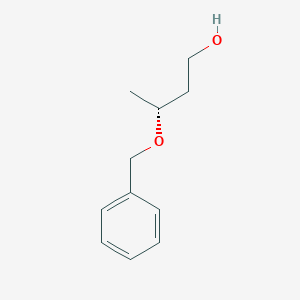![molecular formula C9H16N2O4 B11756422 tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate](/img/structure/B11756422.png)
tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate typically involves the reaction of a suitable azetidinone precursor with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . These systems offer advantages such as better control over reaction conditions, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield a hydroxyl derivative.
Scientific Research Applications
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The azetidinone ring is known to interact with the active sites of enzymes, thereby blocking their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate: is similar to other azetidinone derivatives, such as:
Uniqueness
The uniqueness of tert-Butyl ((2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate lies in its specific functional groups, which confer distinct reactivity and stability. The tert-butyl carbamate group provides steric hindrance, enhancing the compound’s resistance to hydrolysis and oxidation. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
Molecular Formula |
C9H16N2O4 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1 |
InChI Key |
JGCFOKHULWJGSK-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H](NC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)
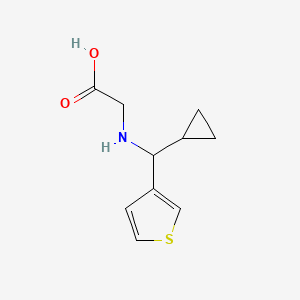
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
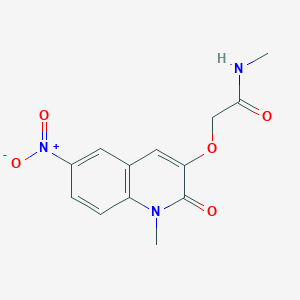
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
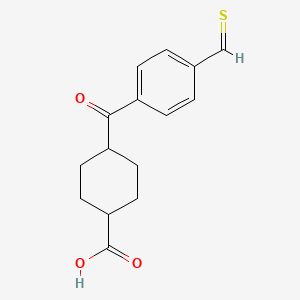


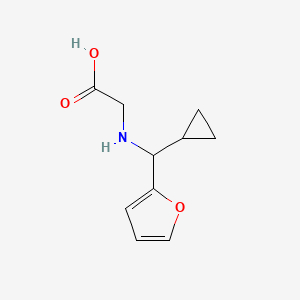
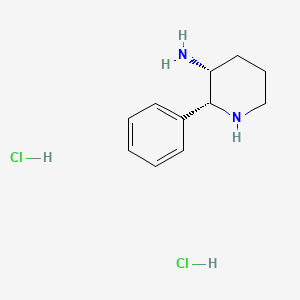
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
